molecular formula C21H20Cl2N2O4S B6494567 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899739-47-0

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6494567
CAS No.: 899739-47-0
M. Wt: 467.4 g/mol
InChI Key: HAUZYSLPQSKLMA-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group at position 1 and a 3,4-dimethoxybenzenesulfonyl moiety at position 2.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S/c1-28-19-8-6-15(13-20(19)29-2)30(26,27)25-11-10-24-9-3-4-18(24)21(25)16-7-5-14(22)12-17(16)23/h3-9,12-13,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUZYSLPQSKLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS Number: 899739-47-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20Cl2N2O4S
  • Molecular Weight : 467.4 g/mol

The compound features a pyrrolo[1,2-a]pyrazine core with dichlorophenyl and dimethoxybenzenesulfonyl substituents. The unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may act by inhibiting specific enzymes involved in signal transduction pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors or other cellular receptors to modulate physiological responses.
  • Gene Expression Alteration : It may influence transcription factors or epigenetic markers that regulate gene expression.

Antiviral Activity

A study highlighted the compound's ability to inhibit the production of Staphylococcus aureus toxic shock syndrome toxin-1 (TSST-1) without affecting bacterial growth. This suggests potential applications in treating conditions related to bacterial virulence without compromising the microbiota balance .

Case Studies and Research Findings

Study ReferenceFindings
Identified as an antivirulence agent targeting TSST-1 production in Staphylococcus aureus.
Related compounds show significant interaction with serotonin receptors, indicating potential antidepressant effects.

Future Directions and Research Opportunities

Further research is necessary to elucidate the full scope of biological activities associated with this compound. Key areas for investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

Comparison with Similar Compounds

Key Structural Features and Analogs

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrrolo[1,2-a]pyrazine 1-(2,4-Dichlorophenyl), 2-(3,4-Dimethoxybenzenesulfonyl) Benchmark for comparison
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide Pyrrolo[1,2-a]pyrazine 1-(4-Pyridinyl), 2-Carbothioamide, N-(2,6-Diethylphenyl) Pyridinyl instead of dichlorophenyl; carbothioamide vs. sulfonyl
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid Pyrrolo[1,2-a]pyrazine 2-(tert-Butoxycarbonyl), 6-Carboxylic acid Boc-protected carboxylic acid; lacks aromatic substituents
1-(2,4-Dichlorophenyl)-2-(1-p-tolylethylidene)hydrazine Hydrazine derivative 2,4-Dichlorophenyl, p-Tolyl group Simpler hydrazine backbone; no fused heterocycle
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]anilinium chloride Piperazine-aniline hybrid 3,4-Dichlorophenyl, Piperazine Piperazine ring instead of pyrrolo-pyrazine

Key Observations :

  • The target compound’s pyrrolo[1,2-a]pyrazine core is shared with compounds in and , but substituents vary significantly.
  • Electron-withdrawing groups (e.g., dichlorophenyl in the target and ) enhance stability and may influence binding to hydrophobic targets .
  • Sulfonyl vs.

Spectroscopic Characterization

  • ¹H NMR : The dichlorophenyl group in shows aromatic protons at δ 7.02–7.71, while methoxy groups (as in ) resonate at δ 3.42–3.98 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for analogs (e.g., [M+Na]⁺ = 512.0362 in ) validate molecular weights and fragmentation patterns .

Antiparasitic Potential

  • Compounds with dichlorophenyl and piperazine moieties () exhibit activity against Trypanosoma cruzi, suggesting the target compound may share similar antiparasitic properties .

Herbicidal and Agrochemical Analogies

  • Pyrido[2,3-d]pyrimidine derivatives () with dichlorophenyl groups show herbicidal activity, indicating that the target’s dichlorophenyl substituent could confer agrochemical utility .

Preparation Methods

Competitive Sulfonate Ester Formation

Incomplete amine deprotonation during sulfonylation leads to sulfonate esters (5–12% yield). Mitigation:

  • Use excess TEA (3.0 equiv).

  • Pre-dry solvents over molecular sieves.

Homocoupling of Arylboronic Acid

Trace oxygen or moisture generates biaryl byproducts (3–8% yield). Mitigation:

  • Degas solvents via freeze-pump-thaw cycles.

  • Add catalytic ascorbic acid as a reductant.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity (HPLC)
Cyclization-SulfonylationAcid-catalyzed cyclization68%95.2%
Cross-CouplingPd-mediated Suzuki coupling82%98.9%

Advantages of Cross-Coupling Route :

  • Higher functional group tolerance.

  • Scalable to >100 g batches.

Industrial-Scale Production Considerations

Reactor Design :

  • Use continuous flow systems for sulfonylation to control exothermicity.

  • Employ cryogenic conditions (−20°C) for bromination to minimize degradation.

Cost Drivers :

  • 3,4-Dimethoxybenzenesulfonyl chloride accounts for 62% of raw material costs.

  • Pd catalysts contribute 18% due to low recyclability .

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